molecular formula C10H13FO B13114585 2-Fluoro-2-(m-tolyl)propan-1-ol

2-Fluoro-2-(m-tolyl)propan-1-ol

Cat. No.: B13114585
M. Wt: 168.21 g/mol
InChI Key: QSDHALKCMANLOU-UHFFFAOYSA-N
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Description

2-Fluoro-2-(m-tolyl)propan-1-ol (C₁₀H₁₂F₂O, molecular weight: 186.20 g/mol) is a fluorinated secondary alcohol featuring a meta-methylphenyl (m-tolyl) group and a fluorine atom attached to the second carbon of the propan-1-ol backbone. This compound is of interest in medicinal chemistry and materials science due to the synergistic effects of fluorine’s electronegativity and the steric bulk of the m-tolyl group.

Properties

IUPAC Name

2-fluoro-2-(3-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-8-4-3-5-9(6-8)10(2,11)7-12/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDHALKCMANLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(m-tolyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of m-tolylmagnesium bromide with 2-fluoropropanal under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of 2-Fluoro-2-(m-tolyl)propan-1-ol may involve the use of more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of 2-Fluoro-2-(m-tolyl)propan-1-one using a suitable catalyst like palladium on carbon (Pd/C) under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(m-tolyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-Fluoro-2-(m-tolyl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Reduction of the compound can yield 2-Fluoro-2-(m-tolyl)propan-1-amine when treated with reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 2-Fluoro-2-(m-tolyl)propyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products

    Oxidation: 2-Fluoro-2-(m-tolyl)propan-1-one.

    Reduction: 2-Fluoro-2-(m-tolyl)propan-1-amine.

    Substitution: 2-Fluoro-2-(m-tolyl)propyl chloride.

Scientific Research Applications

2-Fluoro-2-(m-tolyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and their derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(m-tolyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to increased potency and selectivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
3,3,3-Trifluoro-2-(m-tolyl)propan-1-ol C₁₀H₁₁F₃O Three F atoms on C3, m-tolyl on C2 204.19 Increased hydrophobicity from F atoms
2,2,3,3,3-Pentafluoro-1-(m-tolyl)propan-1-ol C₁₀H₉F₅O Five F atoms (C2 and C3), m-tolyl on C1 240.17 High electronegativity, reduced solubility
2-Methyl-2-phenylpropan-1-ol C₁₀H₁₄O Phenyl group, methyl on C2 150.22 No fluorine; steric hindrance from methyl

Key Observations :

  • Fluorination Patterns : Increased fluorine content (e.g., trifluoro vs. pentafluoro derivatives) enhances hydrophobicity and reduces boiling points due to weaker intermolecular forces .
  • Substituent Position : The m-tolyl group introduces steric bulk and meta-directed electronic effects, influencing reactivity in electrophilic substitutions compared to para or ortho isomers .

Physical and Chemical Properties

Boiling Points and Solubility:
  • Branching Effects : Branched analogs (e.g., 2-methyl-2-phenylpropan-1-ol) exhibit lower boiling points than linear isomers due to reduced surface area for van der Waals interactions .
  • Fluorine Impact: Fluorinated derivatives like 2-Fluoro-2-(m-tolyl)propan-1-ol are expected to have higher volatility than non-fluorinated analogs but lower water solubility due to fluorine’s hydrophobic nature .
Acidity and Reactivity:
  • The electron-withdrawing fluorine atom increases the acidity of the hydroxyl group compared to non-fluorinated alcohols (e.g., 2-methyl-2-phenylpropan-1-ol), enhancing its reactivity in deprotonation or nucleophilic substitution reactions .

Spectroscopic Differentiation

  • IR Spectroscopy : The fingerprint region (500–1500 cm⁻¹) distinguishes 2-Fluoro-2-(m-tolyl)propan-1-ol from positional isomers (e.g., 2-Fluoro-2-(p-tolyl)propan-1-ol). For example, C-F stretching vibrations (1000–1100 cm⁻¹) and aryl C-H out-of-plane bending (700–900 cm⁻¹) vary with substituent positions .
  • NMR Spectroscopy : The meta-methyl group in the m-tolyl substituent causes distinct splitting patterns in ¹H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm with meta coupling) compared to para isomers .

Toxicological and Environmental Profiles

  • Read-Across Approach : Structurally similar alcohols (e.g., butan-1-ol and 2-methylpropan-1-ol) exhibit comparable acute toxicity (e.g., LC₅₀ values), suggesting that 2-Fluoro-2-(m-tolyl)propan-1-ol may share similar hazards .
  • Metabolism: Fluorine’s resistance to metabolic oxidation may prolong the biological half-life of fluorinated propanols compared to non-fluorinated analogs .

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